molecular formula C15H14N2 B072113 Di-o-tolylcarbodiimide CAS No. 1215-57-2

Di-o-tolylcarbodiimide

Cat. No.: B072113
CAS No.: 1215-57-2
M. Wt: 222.28 g/mol
InChI Key: JCNCSCMYYGONLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-o-tolylcarbodiimide, also known as N,N’-bis(2-methylphenyl)methanediimine, is an organic compound with the molecular formula C₁₅H₁₄N₂. It is a member of the carbodiimide family, characterized by the presence of a carbodiimide functional group (–N=C=N–) flanked by two aromatic rings. This compound is primarily used in organic synthesis and polymer chemistry due to its reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-o-tolylcarbodiimide can be synthesized through the reaction of o-toluidine with phosgene, followed by the treatment with a base such as triethylamine. The reaction proceeds as follows:

  • o-Toluidine reacts with phosgene to form the corresponding isocyanate.
  • The isocyanate is then treated with a base to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves:

  • Reacting o-toluidine with phosgene in a solvent such as dichloromethane.
  • Using triethylamine as a base to facilitate the formation of the carbodiimide.
  • Purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Di-o-tolylcarbodiimide undergoes several types of chemical reactions, including:

    Addition Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding urea.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with this compound to form carbamates, often requiring a catalyst.

    Water: Hydrolyzes this compound to form urea, typically under acidic or basic conditions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Urea Derivatives: Formed from hydrolysis.

Scientific Research Applications

Di-o-tolylcarbodiimide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for the synthesis of ureas, carbamates, and heterocyclic compounds.

    Polymer Chemistry: Employed in the preparation of polyurethanes and other polymeric materials.

    Bioconjugation: Utilized in the crosslinking of proteins and peptides through carbodiimide chemistry.

    Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of di-o-tolylcarbodiimide involves the activation of carboxyl groups for nucleophilic attack. The carbodiimide group (–N=C=N–) reacts with carboxylic acids to form an O-acylisourea intermediate, which can then react with nucleophiles such as amines to form amide bonds. This mechanism is widely exploited in peptide synthesis and bioconjugation techniques.

Comparison with Similar Compounds

    N,N’-dicyclohexylcarbodiimide (DCC): Another widely used carbodiimide in organic synthesis and peptide coupling.

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous bioconjugation reactions.

Uniqueness: Di-o-tolylcarbodiimide is unique due to its aromatic structure, which imparts different reactivity and solubility properties compared to aliphatic carbodiimides like DCC and EDC. Its aromatic rings provide steric hindrance, which can influence the selectivity and efficiency of reactions.

Properties

InChI

InChI=1S/C15H14N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCSCMYYGONLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C=NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883668
Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-57-2
Record name N,N′-Methanetetraylbis[2-methylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N'-methanetetraylbis(2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,N'-methanetetraylbis[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-methanetetrayldi-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

133 g of o-tolylisocyanate and 5 g of solid, insoluble catalyst from Example 2a were heated to 140° C. with stirring. After evolution of 12.1 liters of carbon dioxide, which took place within 2 hours, the catalyst was suction filtered and the filtrate was distilled. 103.5 g of di-o-tolyl-carbodiimide, b.p. 130°-132° C./0.1 Torr were obtained (94% of the theory).
Quantity
133 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-o-tolylcarbodiimide
Reactant of Route 2
Reactant of Route 2
Di-o-tolylcarbodiimide
Reactant of Route 3
Reactant of Route 3
Di-o-tolylcarbodiimide
Reactant of Route 4
Di-o-tolylcarbodiimide
Reactant of Route 5
Reactant of Route 5
Di-o-tolylcarbodiimide
Reactant of Route 6
Di-o-tolylcarbodiimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.